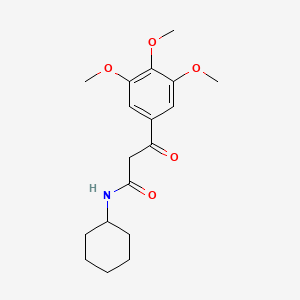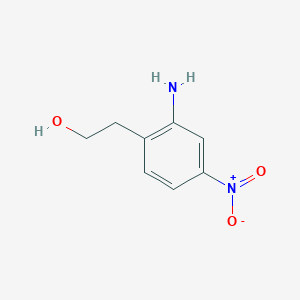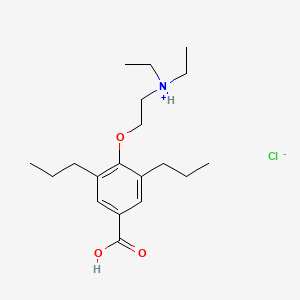
4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzoic acid hydrochloride is a chemical compound with the molecular formula C18H29NO3·HCl. It is used primarily in biochemical research and has applications in various scientific fields. This compound is known for its unique structure, which includes a diethylamino group and a dipropylbenzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzoic acid hydrochloride typically involves the reaction of 3,5-dipropylbenzoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to bind to specific sites on proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Diethylamino)ethoxy)benzoic acid hydrochloride
- 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid
- 4-(2-(Diethylamino)ethoxy)benzonitrile hydrochloride
Uniqueness
4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzoic acid hydrochloride is unique due to its specific structural features, such as the dipropyl groups and the diethylaminoethoxy moiety. These features confer distinct chemical and biological properties, making it valuable for specific research applications.
Properties
CAS No. |
100311-36-2 |
|---|---|
Molecular Formula |
C19H32ClNO3 |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
2-(4-carboxy-2,6-dipropylphenoxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H31NO3.ClH/c1-5-9-15-13-17(19(21)22)14-16(10-6-2)18(15)23-12-11-20(7-3)8-4;/h13-14H,5-12H2,1-4H3,(H,21,22);1H |
InChI Key |
ALOYRRXNZFTOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC(=C1OCC[NH+](CC)CC)CCC)C(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




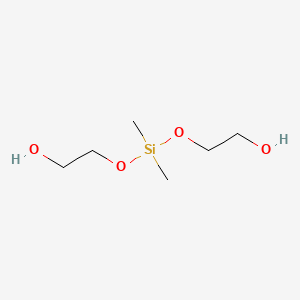
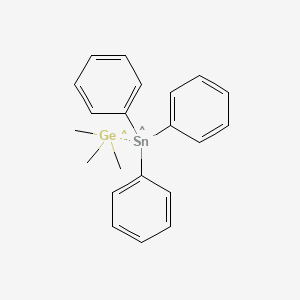
![Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate](/img/structure/B13746416.png)
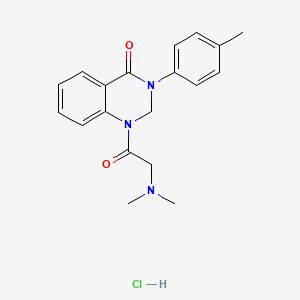
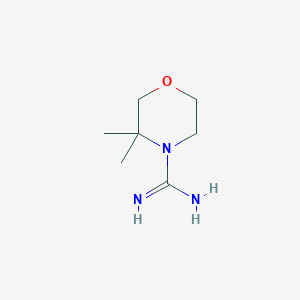
![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)


